molecular formula C18H19BrN4O2 B11456589 Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11456589
M. Wt: 403.3 g/mol
InChI Key: PCPZXOVNUPJABL-UHFFFAOYSA-N
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Description

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a propyl group attached to the pyrazolo[5,1-c][1,2,4]triazine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and bromination reactions. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can bind to certain enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
  • Ethyl 8-(4-fluorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Uniqueness

Ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19BrN4O2

Molecular Weight

403.3 g/mol

IUPAC Name

ethyl 8-(4-bromophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C18H19BrN4O2/c1-4-6-14-16(18(24)25-5-2)20-21-17-15(11(3)22-23(14)17)12-7-9-13(19)10-8-12/h7-10H,4-6H2,1-3H3

InChI Key

PCPZXOVNUPJABL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Br)C(=O)OCC

Origin of Product

United States

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